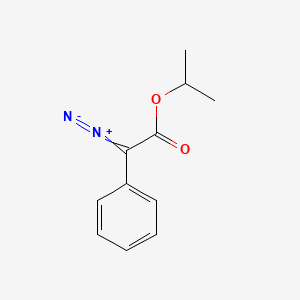

Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester

Description

The 1-methylethyl (isopropyl) ester group enhances lipophilicity, influencing solubility and bioavailability.

Properties

IUPAC Name |

propan-2-yl 2-diazo-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(2)15-11(14)10(13-12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGADAGGSGLFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=[N+]=[N-])C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293101 | |

| Record name | 1-Methylethyl α-diazobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264882-04-4 | |

| Record name | 1-Methylethyl α-diazobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264882-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl α-diazobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester typically involves the diazo transfer reaction. One common method is the reaction of benzeneacetic acid derivatives with diazo transfer reagents such as p-acetamidobenzenesulfonyl azide. The reaction is usually carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of diazo compounds often involves continuous flow processes to ensure safety and efficiency. For example, the formation of ethyl diazoacetate in situ followed by its addition to aldehydes in a microreactor setup can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester undergoes various types of reactions, including:

Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form aziridines and imidazolidines.

Wolff Rearrangement: Under thermal or photochemical conditions, the diazo group can undergo Wolff rearrangement to form ketenes, which can further react to form esters or amides.

Common Reagents and Conditions

Cycloaddition: Typically involves hexahydro-1,3,5-triazines under visible light.

Wolff Rearrangement: Often catalyzed by rhodium or copper salts under thermal or photochemical conditions.

Major Products

Aziridines and Imidazolidines: Formed from cycloaddition reactions.

Ketenes: Formed from Wolff rearrangement, which can further react to form esters or amides.

Scientific Research Applications

Key Applications

-

Organic Synthesis

- Precursor for Heterocycles : This compound serves as a precursor for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

- Reagent in Cycloaddition Reactions : The diazo group can participate in cycloaddition reactions to produce aziridines and imidazolidines, which have applications in medicinal chemistry.

- Photochemistry

-

Material Science

- Synthesis of New Materials : The reactive nature of the diazo group allows for the development of new materials with unique properties, which can be exploited in various applications including coatings and polymers.

- Biochemical Applications

Reaction Mechanisms

The mechanism of action for this compound involves several key transformations:

- Cycloaddition Reactions : The diazo group can engage in cycloaddition reactions under appropriate conditions to yield complex cyclic structures.

- Wolff Rearrangement : Under thermal or photochemical conditions, this compound can undergo Wolff rearrangement to form ketenes, which can further react to produce esters or amides .

Case Study 1: Photochemical Transformations

A study highlighted the use of this compound in photochemical reactions leading to the formation of complex molecular structures. The photolysis of this compound was shown to yield bicyclic compounds with potential applications in drug development due to their unique structural features .

Case Study 2: Biocatalytic Reduction

Research on the biocatalytic reduction of α-diazo-β-keto esters derived from this compound demonstrated conversion rates exceeding 99% with high enantiomeric excess. This highlights its potential for producing chiral intermediates necessary for pharmaceutical applications .

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester involves the generation of reactive intermediates such as carbenes and ketenes. These intermediates can undergo various transformations, including cycloaddition and rearrangement reactions, leading to the formation of complex molecular structures .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The benzeneacetic acid scaffold permits diverse substitutions, altering chemical reactivity and biological activity. Key analogs include:

Key Observations :

- Reactivity : The diazo group in the target compound distinguishes it from hydroxyl-, chloro-, or silyl-protected analogs. Diazo derivatives are prone to photolysis or cycloaddition reactions, unlike stable esters (e.g., methoxy or isopropyl) .

- Biological Activity : α-hydroxy and α-chloro derivatives exhibit antimicrobial properties (e.g., inhibition of pathogenic fungi in Streptomyces spp.) , while diazo groups may enhance reactivity but require stability studies.

- Lipophilicity : The 1-methylethyl ester in the target compound increases hydrophobicity compared to methyl esters (e.g., logP ~8.69 for silylated analogs vs. ~0.996 g/cm³ density for isopropyl-methyl ester) .

Antimicrobial Activity:

- Benzeneacetic acid derivatives isolated from Streptomyces galbus and Aspergillus spp. show antifungal activity against pathogens like Candida albicans .

- Alpha-hydroxy analogs (e.g., compound 7 in ) are bioactive, while alpha-chloro derivatives () may act as protease inhibitors or anti-inflammatory agents.

Pharmaceutical Potential:

- Piperidine/azabicyclo esters (e.g., benactyzine derivatives in ) demonstrate anticholinergic or neuroprotective effects, highlighting the role of ester groups in drug delivery .

- Alpha-phenyl derivatives () are used in antispasmodic drugs, suggesting that the target compound’s isopropyl ester could optimize receptor binding.

Physicochemical Properties

Thermodynamic and solubility data for selected analogs:

*Estimated using Joback group contribution method .

Biological Activity

Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester (CAS No. 264882-04-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C₁₁H₁₂N₂O₂

- Molecular Weight : 204.228 g/mol

- Structure : The compound features a diazo group, which is known for its reactivity in various chemical transformations.

The biological activity of benzeneacetic acid derivatives often stems from their ability to interact with biological macromolecules, influencing various biochemical pathways. The diazo group can facilitate reactions that lead to the formation of reactive intermediates, which may exhibit antibacterial or anticancer properties.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that diazo compounds can exhibit significant antimicrobial properties. For instance, benzeneacetic acid derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

- A comparative study reported that compounds similar to benzeneacetic acid demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 mg/dm³ against Pseudomonas aeruginosa and Acinetobacter baumannii, indicating potent antibacterial activity .

-

Anticancer Activity :

- The potential anticancer effects of benzeneacetic acid derivatives have been explored in several studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

- A specific case study highlighted the effectiveness of a related diazo compound in inducing apoptosis through caspase activation pathways .

- Anti-inflammatory Properties :

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of benzeneacetic acid derivatives against multidrug-resistant strains. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics, particularly in treating infections caused by resistant bacteria.

| Compound | MIC (mg/dm³) | Target Bacteria |

|---|---|---|

| Benzeneacetic Acid Derivative A | 0.125 | Pseudomonas aeruginosa |

| Benzeneacetic Acid Derivative B | 0.25 | Acinetobacter baumannii |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of a diazo compound derived from benzeneacetic acid. The study demonstrated that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5 | Apoptosis induction |

| HeLa (Cervical) | 3 | Cell cycle arrest |

Q & A

Q. What synthetic methodologies are recommended for preparing benzeneacetic acid, alpha-diazo-, 1-methylethyl ester, and how can reaction yields be optimized?

The synthesis of diazo compounds typically involves diazo transfer reactions. For alpha-diazo esters, a common approach is the reaction of a ketone or ester precursor with diazo transfer reagents (e.g., tosyl azide) under basic conditions. Optimization may involve controlling reaction temperature (0–5°C to minimize decomposition), using anhydrous solvents, and stabilizing the diazo intermediate with additives like copper salts. Characterization of intermediates via NMR or IR is critical to monitor diazo group formation. For ester derivatives like this compound, Grignard or alkylation reactions may precede diazo introduction .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR can confirm the ester and diazo group positions. The diazo group (-diazo) typically shows a distinct H signal for the adjacent proton.

- IR Spectroscopy : Stretching vibrations for the diazo group (2100–2150 cm) and ester carbonyl (1700–1750 cm) are key identifiers.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns confirm structural integrity.

NIST databases provide reference spectra for analogous esters and diazo compounds .

Advanced Questions

Q. How do environmental factors (e.g., temperature, light) influence the stability of the alpha-diazo group, and what storage protocols are recommended?

Diazo compounds are thermally and photolytically sensitive. Decomposition pathways may involve carbene formation or nitrogen gas release. Predicted thermodynamic data (e.g., boiling point: ~585°C for similar esters ) suggest storage at –20°C in amber vials under inert gas (argon/nitrogen). Stability studies using accelerated aging tests (e.g., 40°C/75% RH) coupled with HPLC monitoring can quantify degradation rates.

Q. What mechanistic insights can be gained from studying catalytic decomposition of this compound?

Transition-metal catalysts (e.g., Rh(OAc)) can induce carbene formation via diazo decomposition, enabling cyclopropanation or C–H insertion reactions. Kinetic studies (e.g., UV-Vis monitoring) under varying catalyst loads and solvents (e.g., DCM vs. toluene) reveal rate constants and activation parameters. GC-MS analysis of reaction byproducts (e.g., nitrogen, esters) can map decomposition pathways .

Q. How do substituents on the benzene ring or ester group modulate reactivity in downstream applications?

Electron-withdrawing groups (e.g., nitro, chloro) on the benzene ring enhance electrophilicity of the diazo carbon, facilitating nucleophilic attacks. Steric effects from the 1-methylethyl ester group may hinder accessibility in catalytic reactions. Comparative studies with analogs (e.g., 4-chloro derivatives ) can quantify substituent effects via Hammett plots or DFT calculations.

Q. What analytical challenges arise in quantifying trace impurities or decomposition products in this compound?

High-polarity decomposition products (e.g., carboxylic acids) may require derivatization (e.g., silylation) for GC-MS analysis. Liquid chromatography-tandem MS (LC-MS/MS) with collision-induced dissociation (CID) improves sensitivity for low-abundance species. Method validation should include spike-and-recovery experiments and limit of detection (LOD) assessments .

Methodological Considerations Table

| Aspect | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis | Optimizing diazo transfer conditions | Catalytic asymmetric synthesis |

| Characterization | NMR/IR for functional group confirmation | HRMS and X-ray crystallography for exact structure |

| Stability | Storage protocols (temperature/light) | Mechanistic decomposition studies (kinetics) |

| Applications | Cross-coupling reactions | Carbene-mediated enantioselective transformations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.